4-(2-Chloroethoxy)aniline hydrochloride
Description
4-(2-Chloroethoxy)aniline hydrochloride is an aromatic amine derivative characterized by a 2-chloroethoxy substituent at the para position of the aniline ring, with a hydrochloride counterion. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive amine and chloroethoxy groups . Its molecular formula is C₈H₁₀Cl₂NO, with an average molecular mass of 213.08 g/mol. Key applications include its role in synthesizing spirocyclic compounds and kinase inhibitors, as evidenced by its use in multi-step reactions involving coupling with trifluoromethylphenyl and pyrimidine derivatives .
Properties
Molecular Formula |
C8H11Cl2NO |
|---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
4-(2-chloroethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,10H2;1H |
InChI Key |
WQYDIXCUOGOFRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCl.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Ethoxy/Chloro Substituents
4-Ethoxyanilinium Chloride (C₈H₁₁ClNO)
- Structure : Features an ethoxy group (-OCH₂CH₃) instead of 2-chloroethoxy at the para position.
- Synthesis: Prepared via equimolar reaction of 4-ethoxyaniline and HCl in ethanol, yielding crystals suitable for X-ray diffraction .
- Crystal Packing : Exhibits N–H···Cl hydrogen bonding (3.104–3.114 Å) and C–H···π interactions (3.654–3.710 Å), forming chains along the a-axis .
- Dielectric Properties : Lacks ferroelectric behavior, with relative permittivity (ε) ranging from 4.0 to 4.3 at 1 MHz .
3-Chloro-4-Ethoxyaniline Hydrochloride (C₈H₁₀Cl₂NO)
- Structure : Chlorine at the meta position and ethoxy at the para position.
- Synthesis : Derived from 4-ethoxyphenylnitrone via oxalyl chloride-mediated reaction, followed by HCl hydrolysis (72°C, 4 h) .
- Yield: Not explicitly reported, but purified via HPLC against an authentic standard .
2-Chloro-4-Fluoroaniline Hydrochloride (C₆H₅Cl₂FN)
- Structure : Chlorine at the ortho position and fluorine at the para position.
- Synthesis : Uses 4-fluoroarylnitrone and thionyl chloride, with HCl hydrolysis (72°C, 4 h).
- Yield : 38.5% after crystallization from ether/petroleum ether .
4-Chloro-N-(2-Ethoxyethyl)aniline Hydrochloride (C₁₀H₁₅Cl₂NO)
Physicochemical and Analytical Data Comparison
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